Benzal diacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry: Synthesis of Polyfunctional Triarylmethanes and 1,1-Diarylalkanes

Summary of the Application: Benzal diacetate is used in the synthesis of functionalized triarylmethane and 1,1-diarylalkane derivatives . These compounds are important core structures in many pharmaceuticals and biologically active molecules . They are also potentially valuable building blocks for the construction of covalent organic and metal–organic frameworks (COFs and MOFs) that can play a role in hydrogen storage, photocatalysis, photoelectrochemistry, and solar cells .

Methods of Application or Experimental Procedures: The synthesis involves a transition-metal-free, one-pot and two-step procedure, involving the reaction of various benzal diacetates with organozinc reagents . A sequential cross-coupling is enabled by changing the solvent from THF to toluene . A two-step S N 1-type mechanism was proposed and evidenced by experimental studies .

Results or Outcomes: The synthetic utility of the method is further demonstrated by the synthesis of several biologically relevant molecules, such as an anti-tuberculosis agent, an anti-breast cancer agent, a precursor of a sphingosine-1-phosphate (S1P) receptor modulator, and a FLAP inhibitor .

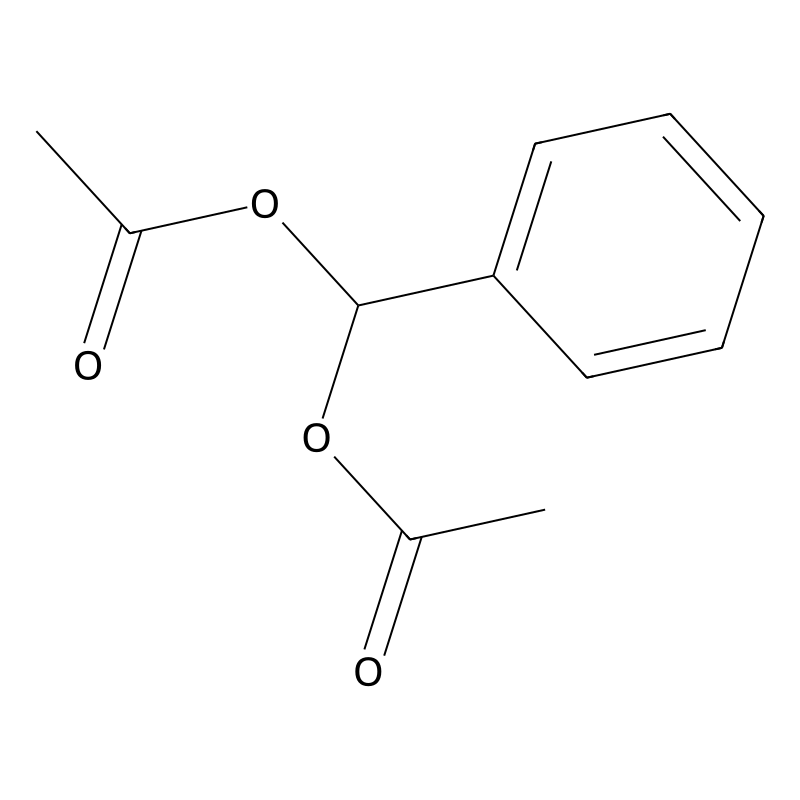

Benzal diacetate is a chemical compound with the formula C11H12O4

Benzal diacetate, also known as benzylidene diacetate, is an organic compound with the molecular formula and a molecular weight of approximately 208.21 g/mol. It features a structure characterized by an aromatic benzene ring attached to a carbonyl group and two acetate groups. The compound is commonly used in organic synthesis and has various applications in the chemical industry. Its IUPAC name is 1,2-diacetoxy-1-phenylethane, and it is recognized by the CAS Registry Number 581-55-5 .

There is no documented information regarding a specific mechanism of action for benzal diacetate in biological systems.

- Limited data: Extensive data on the safety and hazards of benzal diacetate is not readily available.

- Potential hazards: Due to the presence of ester groups, it is likely to exhibit mild eye and skin irritation. Standard laboratory safety practices should be followed when handling benzal diacetate.

- Esterification: Benzal diacetate can undergo hydrolysis in the presence of water or alcohols to form benzal alcohol and acetic acid.

- Cross-Coupling Reactions: It has been utilized in transition-metal-free cross-coupling reactions with organozinc reagents, facilitating the formation of triarylmethane derivatives .

- Deacetylation: Under acidic or basic conditions, the acetoxy groups can be removed, yielding benzal alcohol.

Benzal diacetate exhibits various biological activities, including:

- Antimicrobial Properties: Some studies suggest that compounds related to benzal diacetate possess antimicrobial activities against certain bacteria and fungi.

- Antioxidant Activity: It may also exhibit antioxidant properties, contributing to its potential use in pharmaceuticals and food preservation.

Benzal diacetate can be synthesized using several methods:

- Esterification Reaction: The most common method involves the reaction of benzyl alcohol with acetic anhydride in the presence of an acid catalyst. This method yields high purity and yield of benzal diacetate .

- Catalytic Methods: Using acid-functionalized mesoporous materials like MCM-41 as catalysts has shown promising results for synthesizing benzal diacetate with high selectivity .

- Direct Acylation: Another method involves direct acylation of benzaldehyde with acetic anhydride under specific reaction conditions.

Benzal diacetate finds applications in various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Fragrance Industry: Its pleasant aroma makes it useful in perfumes and flavoring agents.

- Pharmaceuticals: It is explored for potential therapeutic applications due to its biological activities.

Interaction studies of benzal diacetate focus on its reactivity with other compounds:

- Reactivity with Nucleophiles: Benzal diacetate can react with nucleophiles such as amines or alcohols, leading to the formation of new derivatives.

- Cross-Coupling Studies: Research has demonstrated its effectiveness in cross-coupling reactions, highlighting its versatility as a reagent in synthetic chemistry .

Benzal diacetate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl acetate | Simpler structure; used primarily as a flavoring agent | |

| Acetophenone | Lacks acetate groups; used in perfumes and solvents | |

| Ethyl vanillin | Contains a methoxy group; widely used as a flavoring agent | |

| Phenyl acetate | Lacks additional acetoxy group; used in fragrances |

Benzal diacetate's unique combination of two acetoxy groups and a phenyl ring distinguishes it from these similar compounds, making it particularly useful in diverse synthetic applications. Its reactivity profile allows for versatile transformations that are not readily available with simpler esters or ketones.

Benzal diacetate, also known as benzylidene diacetate, possesses the molecular formula C₁₁H₁₂O₄ with a molecular weight of 208.21 grams per mole [1] [2] [3]. The compound is characterized by its International Union of Pure and Applied Chemistry name as acetyloxy phenyl methyl acetate [4]. The Chemical Abstracts Service registry number for this compound is 581-55-5 [1] [2] [3].

The molecular structure consists of a central carbon atom bonded to a phenyl ring and two acetate groups, forming a geminal diacetate configuration [1] [2]. The International Chemical Identifier key for benzal diacetate is XRYSDRCNTMEYFH-UHFFFAOYSA-N [1] [2] [4]. The compound can be represented by the Simplified Molecular Input Line Entry System notation as CC(=O)OC(C1=CC=CC=C1)OC(=O)C [2] [4].

Alternative nomenclature includes methanediol phenyl diacetate, phenylmethanediol diacetate, and benzaldehyde diacetate [1] [5] [6]. The structural configuration places the two acetate groups on the same carbon atom adjacent to the benzene ring, creating a symmetric arrangement around the central carbon [1] [2].

Physical Constants

Melting and Boiling Points

The melting point of benzal diacetate has been consistently reported across multiple sources with slight variations in the exact range. The compound exhibits a melting point of 44-46°C [7] [5] [8], with some sources reporting a more specific value of 45°C [9] [10] [11]. The crystalline form of the compound appears as white to almost white powder or lumps at room temperature [9] [10].

The boiling point of benzal diacetate is documented as 154°C at 20 millimeters of mercury pressure [7] [5] [9] [8] [10]. This reduced pressure boiling point indicates the compound's relatively high molecular weight and intermolecular forces. Under standard atmospheric conditions, the compound would be expected to have a significantly higher boiling point.

Density and Refractive Index

The density of benzal diacetate has been measured at 1.1100 grams per cubic centimeter [7] [5] [8] [6]. This density value indicates that the compound is denser than water, which is consistent with its organic ester structure containing multiple oxygen atoms.

The refractive index of benzal diacetate is reported as 1.4570, though this value is noted as an estimate in some sources [7] [5] [8] [6]. Additional sources report a slightly different refractive index value of 1.505 [12]. The refractive index provides information about the compound's optical properties and can be useful for identification and purity assessment.

Solubility Parameters

Benzal diacetate demonstrates solubility in methanol [5] [9] [8], which is consistent with its ester functionality and moderate polarity. The compound's solubility characteristics are influenced by its ability to form hydrogen bonds through its ester oxygen atoms.

The octanol-water partition coefficient (log P) has been calculated as 1.811 using computational methods [13], indicating moderate lipophilicity. The aqueous solubility logarithm is estimated at -2.21 [13], suggesting limited water solubility, which aligns with the compound's organic ester structure and preference for organic solvents.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about benzal diacetate through analysis of both proton and carbon environments. The compound's spectroscopic data reveals characteristic chemical shifts consistent with its ester functionality and aromatic system [14].

In proton nuclear magnetic resonance spectroscopy, the aromatic protons of the phenyl ring typically appear in the downfield region between 7.0-8.0 parts per million, characteristic of benzene ring protons. The methyl protons of the acetate groups appear as singlets in the upfield region around 2.0-2.5 parts per million, typical of acetate methyl groups [15].

Carbon-13 nuclear magnetic resonance spectroscopy shows the carbonyl carbons of the ester groups appearing in the characteristic range of 160-180 parts per million [15]. The aromatic carbons appear in the 120-140 parts per million region, while the methyl carbons of the acetate groups appear around 20-30 parts per million [15].

Mass Spectrometry

Mass spectrometry analysis of benzal diacetate reveals a molecular ion peak at mass-to-charge ratio 208, corresponding to the molecular weight of the compound [14] [16] [17]. The electron ionization mass spectrum shows characteristic fragmentation patterns typical of ester-containing compounds.

Key fragmentation ions include peaks at mass-to-charge ratios of 43, 77, 105, and 107 [14]. The base peak at mass-to-charge ratio 43 corresponds to the acetyl cation (CH₃CO⁺), which is a common and stable fragment from acetate esters [14]. The peak at mass-to-charge ratio 77 represents the phenyl cation (C₆H₅⁺), resulting from cleavage of the benzene ring [14].

The fragmentation pattern shows loss of acetate groups through alpha cleavage mechanisms typical of ester compounds [18] [19]. Additional fragments at mass-to-charge ratios 105 and 107 correspond to substituted benzyl cations formed through various rearrangement processes [14].

Infrared Spectroscopy

Infrared spectroscopy of benzal diacetate reveals characteristic absorption bands that confirm the presence of ester functional groups and aromatic systems. The carbonyl stretching frequency appears in the range typical of ester compounds, around 1735 wavenumbers [20] [15].

The compound exhibits strong absorption bands in the carbonyl region between 1650-1850 wavenumbers, characteristic of ester C=O stretching vibrations [20] [21] [15]. The aromatic C-H stretching appears in the 3000-3100 wavenumber region, while aliphatic C-H stretching from the methyl groups occurs around 2850-2960 wavenumbers [21].

Additional characteristic bands include C-O stretching vibrations in the 1000-1260 wavenumber range and aromatic C=C stretching around 1500-1600 wavenumbers [21]. The fingerprint region below 1500 wavenumbers contains multiple bands specific to the compound's unique structure.

Thermochemical Properties

Phase Change Data

The enthalpy of fusion for benzal diacetate has been calculated using computational methods as 20.34 kilojoules per mole [13]. This value represents the energy required to convert the solid compound to its liquid state at the melting point. The fusion temperature is reported as 369.47 Kelvin using theoretical calculations [13].

The enthalpy of sublimation has been experimentally determined and reported with values ranging from 96.17 to 96.20 kilojoules per mole [13] [22]. The National Institute of Standards and Technology reports a sublimation enthalpy of 96.17 ± 0.84 kilojoules per mole [13] [22]. These values indicate the energy required for direct transition from solid to gas phase.

The enthalpy of vaporization is calculated as 60.28 kilojoules per mole [13], representing the energy needed to convert liquid benzal diacetate to vapor at its boiling point. The critical temperature is estimated at 848.60 Kelvin with a critical pressure of 2944.08 kilopascals [13].

Condensed Phase Thermochemistry

The standard enthalpy of formation for solid benzal diacetate has been experimentally determined through combustion calorimetry as -773.02 ± 0.57 kilojoules per mole [13] [22]. This value represents the energy change when one mole of the compound is formed from its constituent elements in their standard states.

The enthalpy of combustion for the solid phase is reported as -5270.56 ± 0.57 kilojoules per mole [13] [22]. This measurement was obtained through careful calorimetric studies and represents the energy released when the compound undergoes complete combustion to carbon dioxide and water [22].

These thermochemical measurements were conducted using established combustion calorimetry techniques, providing reliable data for thermodynamic calculations and property predictions [22]. The precision of these measurements, indicated by the small uncertainty values, demonstrates the quality of the experimental work.

Gas Phase Thermochemistry

The standard enthalpy of formation for gaseous benzal diacetate has been determined as -676.85 ± 0.99 kilojoules per mole through combustion calorimetry studies [23] [22]. This value is derived from solid-phase measurements combined with sublimation enthalpy data.

Gas-phase heat capacity values have been calculated using computational methods across different temperature ranges [13]. At 629.90 Kelvin, the heat capacity is 388.35 joules per mole per Kelvin, increasing to 454.98 joules per mole per Kelvin at 848.60 Kelvin [13]. These values show the expected increase in heat capacity with temperature due to increased molecular motion.

The Gibbs free energy of formation for the gas phase is calculated as -316.13 kilojoules per mole [13]. This thermodynamic property is essential for understanding the compound's stability and spontaneity of formation reactions under standard conditions.

Table 1: Summary of Key Thermochemical Properties

| Property | Value | Units | Phase | Source |

|---|---|---|---|---|

| Enthalpy of Formation | -773.02 ± 0.57 | kJ/mol | Solid | NIST [22] |

| Enthalpy of Formation | -676.85 ± 0.99 | kJ/mol | Gas | NIST [22] |

| Enthalpy of Combustion | -5270.56 ± 0.57 | kJ/mol | Solid | NIST [22] |

| Enthalpy of Sublimation | 96.17 ± 0.84 | kJ/mol | - | NIST [22] |

| Enthalpy of Fusion | 20.34 | kJ/mol | - | Calculated [13] |

| Enthalpy of Vaporization | 60.28 | kJ/mol | - | Calculated [13] |

The traditional methods for benzal diacetate synthesis have been established through decades of research and industrial application, representing reliable pathways with well-understood reaction mechanisms and proven scalability.

Benzyl Alcohol Acetylation Pathways

The acetylation of benzyl alcohol represents one of the most direct approaches to benzal diacetate synthesis. This methodology involves the reaction of benzyl alcohol with acetic anhydride or acetyl chloride in the presence of acid catalysts [1] . The reaction proceeds through nucleophilic substitution mechanisms where the hydroxyl group of benzyl alcohol is replaced by acetate groups.

Several catalytic systems have been employed for this transformation. Sulfuric acid remains the most commonly used catalyst, providing high conversion rates of 85-95% under moderate conditions of 80-150°C [1] [3]. The reaction typically requires 2-6 hours for completion and benefits from the removal of water byproducts to drive the equilibrium toward product formation. Alternative acid catalysts include para-toluenesulfonic acid and heteropolyacids, which offer improved selectivity and reduced corrosion issues compared to mineral acids [1] [4].

Recent investigations have explored solid acid catalysts for this transformation. Diatomite-supported Waugh-type (NH4)6[MnMo9O32]·8H2O has demonstrated excellent catalytic performance, achieving 87.4% esterification yield under optimized conditions with a mole ratio of acetic acid to benzyl alcohol of 2.5:1.0 [4] [5]. The heterogeneous nature of this catalyst facilitates product separation and catalyst recovery, addressing key limitations of homogeneous acid catalysts.

The mechanism involves initial protonation of the carbonyl oxygen of acetic anhydride by the acid catalyst, followed by nucleophilic attack of the benzyl alcohol oxygen on the activated carbonyl carbon. Subsequent elimination of acetate leads to formation of the first acetyl group, with the process repeating to form the diacetate product [6] [7].

Acid-Catalyzed Processes

Acid-catalyzed synthesis represents the cornerstone of classical benzal diacetate production, encompassing various methodologies that employ different acid catalysts and reaction conditions. The direct reaction of benzaldehyde with acetic anhydride in the presence of acid catalysts has emerged as a particularly effective approach [8] [9].

Neodymium-substituted phosphotungstic acid (NdPW12O40) with Keggin structure has shown exceptional catalytic activity for this transformation. Under optimized conditions, this catalyst achieves yields of 85-97% in the conversion of benzaldehyde to 1,1-diacetate derivatives [8]. The Keggin structure provides strong Brønsted acidity while maintaining thermal stability under reaction conditions.

The reaction mechanism involves initial coordination of benzaldehyde to the acid catalyst, activating the carbonyl group toward nucleophilic attack by acetic anhydride. The formation of a tetrahedral intermediate followed by elimination of acetic acid leads to the formation of the first acetyl group. A second acetylation occurs through a similar mechanism to yield the final diacetate product [8] [9].

Industrial implementations of acid-catalyzed processes often employ supported catalysts to facilitate product separation and catalyst recovery. Silica-supported phosphotungstic acid and zeolite-based catalysts have demonstrated good performance with the additional benefit of reduced environmental impact compared to homogeneous acid systems [1] [9].

Temperature control represents a critical factor in acid-catalyzed processes, as excessive temperatures can lead to decomposition of products or formation of unwanted byproducts. Optimal reaction temperatures typically range from 80-120°C, providing a balance between reaction rate and selectivity [8] [9].

Modern Synthetic Approaches

Contemporary synthetic methodologies for benzal diacetate have evolved to address limitations of classical approaches, emphasizing environmental sustainability, improved selectivity, and enhanced reaction efficiency.

Electrochemical Carboxylation Methods

Electrochemical carboxylation represents a revolutionary approach to benzal diacetate synthesis, offering unique advantages in terms of environmental compatibility and reaction selectivity. This methodology employs electrochemical reduction of benzal diacetates in the presence of carbon dioxide to generate valuable carboxylated products [10] [11].

Senboku and coworkers have developed efficient electrochemical carboxylation protocols using benzal diacetates as substrates. The process employs a one-compartment cell equipped with a platinum cathode and magnesium anode in dimethyl sulfoxide containing tetrabutylammonium tetrafluoroborate as supporting electrolyte [10] [12]. Under these conditions, benzal diacetates undergo reductive cleavage of the C-O bond at the benzylic position, generating carbanion intermediates that react with carbon dioxide to form carboxylated products.

The electrochemical approach offers several distinct advantages. Carbon dioxide fixation provides an environmentally beneficial utilization of this greenhouse gas, converting it into valuable chemical products. The mild reaction conditions, typically conducted at room temperature, minimize energy requirements and reduce the formation of undesired byproducts [10] [13].

Mechanistic studies reveal that the electrochemical reduction proceeds through initial formation of a radical anion intermediate, followed by C-O bond cleavage to generate a benzylic carbanion. This highly nucleophilic species readily attacks carbon dioxide to form a carboxylate anion, which is subsequently protonated during workup to yield the carboxylic acid product [12] [14].

Recent developments have expanded the scope of electrochemical carboxylation to include diarylmethanol compounds and benzyl carbonates. These substrates undergo efficient one-step synthesis of diarylacetic acids through electrochemical direct carboxylation without requiring prior transformation into appropriate leaving groups [11] [13].

Catalyst-Mediated Syntheses

Modern catalyst-mediated approaches have introduced transition metal catalysis and organocatalysis as powerful tools for benzal diacetate synthesis, offering enhanced selectivity and milder reaction conditions compared to traditional methods.

Palladium-catalyzed methodologies have emerged as particularly effective for benzal diacetate synthesis and subsequent transformations. The palladium acetate/DPPF (1,1'-bis(diphenylphosphino)ferrocene) catalytic system has demonstrated excellent performance in carbonylation reactions of benzyl acetates, achieving quantitative conversion under ambient carbon monoxide pressure [15] [16]. This halogen-free protocol represents a significant advancement in sustainable synthesis.

Transition-metal-free approaches have gained considerable attention due to their reduced environmental impact and cost-effectiveness. Wei and coworkers have developed a sequential cross-coupling methodology involving benzal diacetates with organozinc reagents, delivering various functionalized triarylmethane and 1,1-diarylalkane derivatives [17] [18]. This one-pot, two-step procedure proceeds through an SN1-type mechanism and demonstrates broad substrate scope with excellent yields of 70-90%.

Organocatalytic approaches utilizing Brønsted acidic ionic liquids have provided environmentally benign alternatives to traditional acid catalysts. 1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO4]) has proven particularly effective, achieving yields of 85-97% under mild conditions with excellent recyclability [19] . The ionic liquid can be recovered and reused multiple times without significant loss of catalytic activity.

Dual catalytic systems combining transition metal catalysis with organocatalysis have opened new synthetic possibilities. These cooperative systems enable unprecedented transformations not achievable by either catalyst alone, offering enhanced selectivity and reaction efficiency [20] [21].

Scale-Up Considerations and Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of numerous factors including reaction engineering, process economics, safety, and environmental impact.

Industrial benzal diacetate production typically employs continuous or semi-continuous processes to maximize efficiency and product quality. The choice of reactor design depends on the specific synthetic route employed. Batch stirred tank reactors remain common for acid-catalyzed processes, providing good mixing and heat transfer characteristics essential for maintaining reaction selectivity [22] [23].

Heat management represents a critical challenge in industrial synthesis due to the exothermic nature of acetylation reactions. External cooling systems and precise temperature control are essential to prevent overheating, which can lead to product decomposition or formation of unwanted byproducts [22] [24]. Modern industrial processes often employ heat exchanger networks to recover and utilize reaction heat efficiently.

Mass transfer considerations become increasingly important at industrial scale. Adequate mixing ensures uniform reactant distribution and prevents formation of concentration gradients that could negatively impact product quality. The use of efficient agitation systems and proper reactor design is essential for maintaining consistent product specifications [22] [23].

Catalyst recovery and recycling represent significant economic and environmental considerations. Homogeneous acid catalysts require neutralization and disposal, generating substantial waste streams. Heterogeneous catalysts offer advantages in terms of separability and reusability, but may suffer from deactivation over extended operation periods [4] [22].

Product purification at industrial scale typically employs distillation techniques, taking advantage of the distinct boiling points of benzal diacetate and reaction byproducts. Multi-stage distillation columns with careful optimization of operating conditions ensure high product purity while minimizing energy consumption [22] [23].

Safety considerations include the handling of corrosive acids, flammable solvents, and high-temperature operations. Modern industrial facilities incorporate comprehensive safety systems including emergency shutdown procedures, fire suppression systems, and containment measures for hazardous materials [23] [25].

Economic factors significantly influence the choice of synthetic methodology for industrial production. Raw material costs, catalyst expenses, energy requirements, and waste disposal costs must be carefully balanced to achieve competitive production economics. The benzyl alcohol route often provides cost advantages due to the relatively low cost of starting materials, while modern catalytic methods may offer superior selectivity and reduced waste generation [3] [22].

Green Chemistry Approaches

Environmental sustainability has become a driving force in the development of new synthetic methodologies for benzal diacetate, leading to the emergence of green chemistry approaches that minimize environmental impact while maintaining synthetic efficiency.

Solvent-free synthesis represents one of the most significant advances in green chemistry for benzal diacetate production. These methods eliminate the need for organic solvents, reducing both environmental impact and process costs. Solvent-free acetylation reactions can be conducted using neat reactants with minimal or no catalyst, achieving yields greater than 90% with excellent atom economy [26] [27]. The absence of solvents simplifies product isolation and reduces waste generation significantly.

Visible light irradiation has emerged as an environmentally friendly energy source for benzal diacetate synthesis. Photocatalytic approaches using 150W tungsten lamps can drive acetylation reactions under mild conditions (25-60°C) with reaction times of 1-3 hours [26] [27]. These methods achieve E-factors below 3 and atom economies exceeding 85%, representing substantial improvements in environmental metrics compared to traditional thermal processes.

Aqueous media reactions offer significant advantages in terms of safety and environmental compatibility. Water-compatible catalysts enable efficient synthesis in aqueous systems, eliminating the need for organic solvents while maintaining good yields and selectivity [16] [28]. These approaches achieve atom economies above 80% with E-factors below 5, though longer reaction times (2-6 hours) may be required compared to organic solvent systems.

Biocatalytic methods represent the pinnacle of green chemistry approaches, utilizing enzymes such as acyltransferases to catalyze acetylation reactions under extremely mild conditions [29] [27]. These biological catalysts operate at ambient temperatures (25-50°C) and achieve exceptional atom economies exceeding 95% with E-factors below 1. While reaction times may be extended (4-12 hours), the extraordinary selectivity and environmental compatibility make biocatalytic approaches highly attractive for sustainable synthesis.

Microwave-assisted synthesis provides significant advantages in terms of reaction efficiency and energy consumption. Heterogeneous catalysts combined with microwave irradiation enable rapid synthesis (10-30 minutes) with excellent yields and selectivity [26] [27]. The precise control of heating and enhanced reaction kinetics result in improved product quality and reduced energy consumption compared to conventional heating methods.

Supercritical fluid technology offers unique opportunities for green synthesis by utilizing supercritical carbon dioxide as a reaction medium. This approach eliminates the need for organic solvents while providing tunable solvent properties through pressure and temperature control [30] [27]. Supercritical fluid processes achieve excellent atom economies (>90%) with minimal catalyst loading and reduced environmental impact.

The implementation of green chemistry principles has led to substantial improvements in process metrics. Modern green approaches typically achieve E-factors below 3 compared to values often exceeding 10 for traditional methods. Atom economies routinely exceed 85%, representing significant improvements in resource utilization efficiency.

Ionic liquids have gained prominence as environmentally benign reaction media for benzal diacetate synthesis. These designer solvents offer unique properties including negligible vapor pressure, thermal stability, and tunable chemical properties [19] . 1-Ethyl-3-methylimidazolium hydrogen sulfate has demonstrated particular effectiveness, achieving high yields with excellent catalyst recyclability and minimal environmental impact.

The integration of renewable feedstocks represents an emerging frontier in green benzal diacetate synthesis. Bio-based starting materials and catalysts derived from renewable sources offer the potential for truly sustainable production processes [30] [31]. While still in development stages, these approaches promise to further reduce the environmental footprint of benzal diacetate production.